1-(Pentan-2-yl)-1H-pyrazol-3-amine

Catalog No.
S6618298
CAS No.
1240565-70-1
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pentan-2-yl)-1H-pyrazol-3-amine

CAS Number

1240565-70-1

Product Name

1-(Pentan-2-yl)-1H-pyrazol-3-amine

IUPAC Name

1-pentan-2-ylpyrazol-3-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c1-3-4-7(2)11-6-5-8(9)10-11/h5-7H,3-4H2,1-2H3,(H2,9,10)

InChI Key

FHNBVECKLYWLIL-UHFFFAOYSA-N

SMILES

CCCC(C)N1C=CC(=N1)N

Canonical SMILES

CCCC(C)N1C=CC(=N1)N

1-(Pentan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a pentan-2-yl group attached to the nitrogen of the pyrazole ring. This compound has garnered attention due to its potential biological activities and utility in organic synthesis. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which contribute to their diverse chemical reactivity and pharmacological properties.

, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, yielding reduced pyrazole derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles, typically in the presence of bases like potassium carbonate or sodium hydride.

Research indicates that 1-(Pentan-2-yl)-1H-pyrazol-3-amine exhibits significant biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. These activities are attributed to its ability to interact with specific molecular targets, modulating enzyme activity and influencing various biological pathways. Its potential as a therapeutic agent is under investigation, particularly for conditions involving inflammation and infectious diseases.

The synthesis of 1-(Pentan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 3-amino-1H-pyrazole with 2-pentyl halides under basic conditions. Commonly used bases include potassium carbonate or sodium hydride, with solvents such as dimethylformamide or dimethyl sulfoxide facilitating the reaction. Heating the reaction mixture enhances the nucleophilic substitution process, resulting in the formation of the desired product. On an industrial scale, continuous flow synthesis methods are employed to increase efficiency and yield.

1-(Pentan-2-yl)-1H-pyrazol-3-amine has a range of applications across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex pyrazole derivatives.
  • Biology: Investigated for its potential bioactive properties, including antimicrobial and anti-inflammatory effects.
  • Medicine: Explored for possible therapeutic applications in drug development.
  • Industry: Used in synthesizing agrochemicals and specialty chemicals .

Interaction studies are crucial for understanding how 1-(Pentan-2-yl)-1H-pyrazol-3-amine interacts with biological targets. These studies often involve binding assays to measure IC50 values against specific enzymes or receptors. Such investigations help elucidate the compound's mechanism of action and its potential therapeutic roles .

Several compounds share structural similarities with 1-(Pentan-2-yl)-1H-pyrazol-3-amine. Here is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexUnique Features
1-(Pentan-2-yl)-1H-pyrazole0.87Lacks amino group at position 3; simpler structure.
1-(Pentan-2-yl)-3-methyl-1H-pyrazole0.88Contains a methyl group at position 3 instead of an amino group.
1-(Pentan-2-yl)-1H-pyrazol-5-amine0.89Amino group at position 5 instead of position 3; alters reactivity.
5-Amino-pyrazolesVariesDiverse pharmacological effects; used in medicinal synthesis.

The uniqueness of 1-(Pentan-2-yl)-1H-pyrazol-3-amines lies in its specific combination of the pentan-2-yl group and the amino functionality at position 3, which allows it to participate in a wide range of

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.126597491 g/mol

Monoisotopic Mass

153.126597491 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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